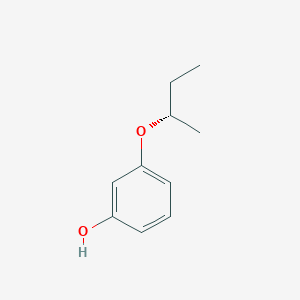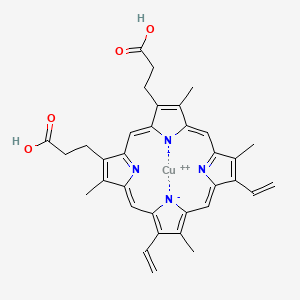
Cu(II) protoporphyrin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kupfer(II)-Protoporphyrin IX ist eine Metalloporphyrin-Verbindung, bei der ein Kupferion an den Protoporphyrin-IX-Ring koordiniert ist. Protoporphyrin IX ist ein natürlich vorkommendes Porphyrin, das eine entscheidende Rolle in biologischen Systemen spielt, insbesondere als Vorläufer von Häm, das für den Sauerstofftransport in Hämoglobin und Myoglobin unerlässlich ist . Kupfer(II)-Protoporphyrin IX ist bekannt für seine einzigartigen photophysikalischen und elektrochemischen Eigenschaften .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Kupfer(II)-Protoporphyrin IX kann durch Reaktion von Protoporphyrin IX mit Kupfersalzen synthetisiert werden. Ein gängiges Verfahren beinhaltet das Lösen von Protoporphyrin IX in einem geeigneten Lösungsmittel wie Dimethylsulfoxid (DMSO) und die anschliessende Zugabe eines Kupfersalzes wie Kupfer(II)-acetat. Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis das Kupferion vollständig an den Protoporphyrin-IX-Ring koordiniert ist .
Industrielle Produktionsverfahren
Die industrielle Produktion von Kupfer(II)-Protoporphyrin IX beinhaltet typischerweise eine grosstechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Das Verfahren kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die industriellen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Kupfer(II)-Protoporphyrin IX unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein des Kupferions und das konjugierte System des Protoporphyrin-IX-Rings beeinflusst .
Häufige Reagenzien und Bedingungen
Oxidation: Kupfer(II)-Protoporphyrin IX kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Hydrazin durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Kupfer(III)-Protoporphyrin IX führen, während die Reduktion Kupfer(I)-Protoporphyrin IX liefern kann .
Wissenschaftliche Forschungsanwendungen
Kupfer(II)-Protoporphyrin IX hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Kupfer(II)-Protoporphyrin IX beinhaltet seine Fähigkeit, über Koordinationschemie mit molekularen Zielstrukturen zu interagieren. Das Kupferion kann an Redoxreaktionen teilnehmen und Elektronentransferprozesse ermöglichen. Darüber hinaus ermöglicht das konjugierte System des Protoporphyrin-IX-Rings eine effiziente Absorption und Emission von Licht, was es für die photodynamische Therapie und optoelektronische Anwendungen nützlich macht .
Wirkmechanismus
The mechanism of action of copper(II) protoporphyrin IX involves its ability to interact with molecular targets through coordination chemistry. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the conjugated system of the protoporphyrin IX ring allows for efficient absorption and emission of light, making it useful in photodynamic therapy and optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zink(II)-Protoporphyrin IX: Ähnlich wie Kupfer(II)-Protoporphyrin IX, jedoch mit einem Zinkion anstelle von Kupfer.
Eisen(III)-Protoporphyrin IX (Häm): Das eisenhaltige Gegenstück, das für den Sauerstofftransport in Hämoglobin und Myoglobin unerlässlich ist.
Magnesium-Protoporphyrin IX: Ein Vorläufer von Chlorophyll, der eine entscheidende Rolle bei der Photosynthese spielt.
Einzigartigkeit
Kupfer(II)-Protoporphyrin IX ist aufgrund seiner spezifischen photophysikalischen und elektrochemischen Eigenschaften einzigartig, die bei seinen Zink- oder Eisen-Gegenstücken nicht zu beobachten sind. Das Vorhandensein des Kupferions ermöglicht einzigartige Wechselwirkungen mit Licht und Elektronen, was es besonders nützlich für Anwendungen wie die photodynamische Therapie und Optoelektronik macht .
Eigenschaften
Molekularformel |
C34H32CuN4O4 |
|---|---|
Molekulargewicht |
624.2 g/mol |
IUPAC-Name |
copper;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI-Schlüssel |
ASFPSNQTLAUXFI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


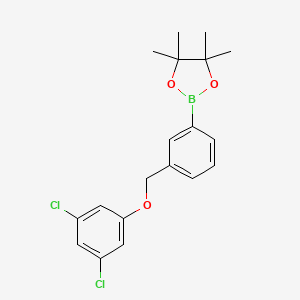
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)
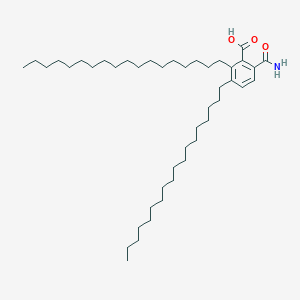

![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)
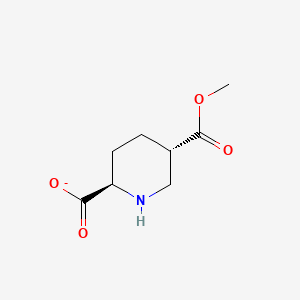
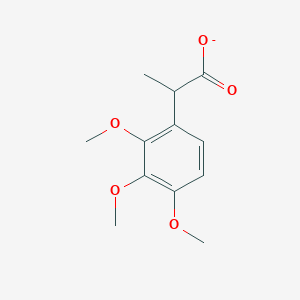
![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)

![Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester](/img/structure/B12341052.png)
